Loviride

Vue d'ensemble

Description

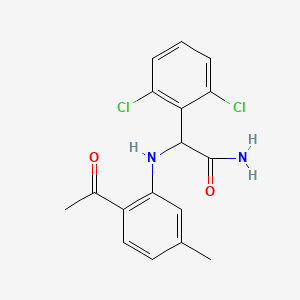

Loviride is an experimental antiviral drug developed by Janssen (now part of Janssen-Cilag) that is active against HIV. It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that entered phase III clinical trials in the late 1990s but failed to gain marketing approval due to poor potency . The chemical name of this compound is 2-[(2-Acetyl-5-methylphenyl)amino]-2-(2,6-dichlorophenyl)acetamide, and its molecular formula is C17H16Cl2N2O2 .

Méthodes De Préparation

The synthesis of Loviride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-acetyl-5-methylaniline to form the intermediate product, which is then reacted with glycine to produce this compound The reaction conditions include the use of solvents such as dichloromethane and catalysts like triethylamine

Analyse Des Réactions Chimiques

Loviride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Applications De Recherche Scientifique

Clinical Trials and Efficacy

Loviride has been evaluated in several clinical trials, notably:

- INT-2 Trial : This trial compared this compound monotherapy with other antiretroviral treatments. It revealed that long-term treatment with this compound led to the development of resistance mutations, particularly K103N, which conferred cross-resistance to other NNRTIs .

- CAESAR Trial : In this trial, this compound was combined with lamivudine and zidovudine. The results indicated that while both combinations were well tolerated, mutations conferring resistance were found in a significant subset of patients .

Resistance Patterns

Resistance to this compound has been documented extensively. Notably:

- K103N Mutation : This mutation is commonly associated with reduced susceptibility to multiple NNRTIs. In studies involving patients treated with this compound, this mutation was prevalent among those who developed resistance .

- Cross-Resistance : this compound's use often resulted in cross-resistance to other NNRTIs like efavirenz and nevirapine, complicating treatment options for patients who had previously been exposed to these drugs .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound can be administered effectively in combination therapies without significant interactions with other antiretroviral agents. For instance:

- Triple Combination Therapy : A pilot study indicated that combining this compound with lamivudine and zidovudine resulted in more pronounced immunological responses compared to double combinations .

Summary of Clinical Findings

Mécanisme D'action

Loviride exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. It binds to the enzyme and blocks its RNA-dependent and DNA-dependent DNA polymerase activities, thereby preventing viral replication . The molecular targets of this compound include the reverse transcriptase enzyme, and the pathways involved are those related to viral replication and transcription .

Comparaison Avec Des Composés Similaires

Loviride is similar to other NNRTIs such as efavirenz and nevirapine. it is unique in its chemical structure and specific binding properties. Unlike this compound, efavirenz and nevirapine have gained marketing approval and are widely used in the treatment of HIV . Other similar compounds include delavirdine and rilpivirine, which also target the reverse transcriptase enzyme but differ in their chemical structures and pharmacokinetic properties .

Activité Biologique

Loviride, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been studied for its effectiveness against HIV-1, particularly in contexts of resistance to other NNRTIs. This article reviews the biological activity of this compound, highlighting its mechanisms of action, resistance patterns, and clinical implications based on diverse research findings.

This compound functions by binding to the reverse transcriptase enzyme of HIV-1, inhibiting its ability to convert viral RNA into DNA. This action prevents the virus from replicating within host cells. The compound's structural characteristics allow it to effectively compete with natural substrates for binding sites on the reverse transcriptase enzyme.

Resistance Studies

Resistance to this compound has been a significant focus in research, especially given the prevalence of HIV-1 strains that exhibit resistance to multiple NNRTIs. A key study analyzed 24 clinical samples from patients undergoing long-term this compound monotherapy. The findings indicated a phenotypic resistance range from 0.04 to 3.47 log10-R, correlating with IC50 values between 0.0187 and 49.225 μM .

Table 1: Resistance Patterns in Clinical Samples

| Patient ID | Mutation Detected | Phenotypic Resistance (log10-R) | IC50 (μM) |

|---|---|---|---|

| B723 | Y181C | 9.2802 | 2.75 |

| B724 | K101Q | 0.29 | 1.26 |

| B725 | K103N | 0.9846 | 1.78 |

| B726 | K103N | 2.8346 | 2.24 |

The most common mutation associated with resistance was at amino acid position K103N, found in multiple samples as either a sole mutation or in combination with others like K238T . Notably, patients who had discontinued this compound still exhibited resistance mutations months later, indicating the potential for long-lasting viral adaptations.

Clinical Trials and Efficacy

In the CAESAR trial, this compound was evaluated as part of combination therapies for HIV-1 treatment. However, the study did not demonstrate sufficient power to detect a significant clinical benefit from adding this compound to existing regimens . Another trial compared various combinations of antiretroviral drugs and found that while this compound contributed to viral load reduction, it did not outperform other combinations significantly .

Case Studies

Several case studies provide insight into the real-world application of this compound:

- Case Study A : A patient receiving long-term this compound treatment experienced a gradual increase in viral load despite adherence to therapy. Resistance testing revealed mutations at positions K101Q and K103N.

- Case Study B : Another patient switched from this compound to a different NNRTI after developing resistance mutations but maintained viral suppression with the new regimen.

These cases highlight the challenges clinicians face when managing HIV-1 treatment regimens that include NNRTIs like this compound.

Propriétés

IUPAC Name |

2-(2-acetyl-5-methylanilino)-2-(2,6-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c1-9-6-7-11(10(2)22)14(8-9)21-16(17(20)23)15-12(18)4-3-5-13(15)19/h3-8,16,21H,1-2H3,(H2,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPLEFFCVDQQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869958 | |

| Record name | Loviride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147362-57-0 | |

| Record name | Loviride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147362-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loviride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147362570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loviride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOVIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S1R1LZ09H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.